molecular formula C8H11N5O B1432491 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine CAS No. 1518746-84-3

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B1432491
CAS No.: 1518746-84-3
M. Wt: 193.21 g/mol
InChI Key: LKTAGJIQDWKRDB-UHFFFAOYSA-N
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Description

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both oxazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include inhibition or activation of specific signaling cascades, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine apart is its unique combination of oxazole and triazole rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5-3-7(11-14-5)4-13-6(2)8(9)10-12-13/h3H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTAGJIQDWKRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2C(=C(N=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Reactant of Route 2
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Reactant of Route 3
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Reactant of Route 4
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Reactant of Route 5
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

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